molecular formula C16H10Cl2N4O2S B2368070 (E)-4-(3,4-dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazinyl)thiazole CAS No. 325807-11-2

(E)-4-(3,4-dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazinyl)thiazole

Cat. No.: B2368070
CAS No.: 325807-11-2
M. Wt: 393.24
InChI Key: ZDMWWUHLKFMMJP-UFWORHAWSA-N
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Description

(E)-4-(3,4-dichlorophenyl)-2-(2-(3-nitrobenzylidene)hydrazinyl)thiazole, also known as DNTT, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Corrosion Inhibition

  • Application: Thiazole derivatives, including those similar to the specified compound, have been studied for their corrosion inhibiting properties. For instance, thiazole-4-carboxylates have shown significant effectiveness in inhibiting mild steel corrosion in acidic environments, as demonstrated through various techniques like electrochemical measurements and SEM-EDX analysis (El aoufir et al., 2020).

Antibacterial and Antifungal Properties

  • Application: Thiazole derivatives are known for their antibacterial and antifungal activities. For example, benzothiazole pyrimidine derivatives have shown promising in vitro antibacterial and antifungal activities against various pathogens (Maddila et al., 2016).

Anticancer Properties

  • Application: Thiazolyl hydrazone derivatives, including those with nitro-substituted groups, have been synthesized and evaluated for their anticancer properties. They have shown promising activity against various cancer cell lines, indicating their potential as therapeutic agents (Grozav et al., 2014).

Photonic Applications

  • Application: Hydrazone derivatives, structurally related to the compound , have been investigated for their nonlinear optical properties, showing potential for applications in photonic devices (Nair et al., 2022).

Antioxidant and Anti-inflammatory Effects

  • Application: Thiazole derivatives have been synthesized and tested for their in vitro antioxidant and anti-inflammatory activities. Certain derivatives have shown significant activity, suggesting their potential for the development of new antioxidant and anti-inflammatory drugs (Raut et al., 2022).

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N4O2S/c17-13-5-4-11(7-14(13)18)15-9-25-16(20-15)21-19-8-10-2-1-3-12(6-10)22(23)24/h1-9H,(H,20,21)/b19-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMWWUHLKFMMJP-UFWORHAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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